molecular formula C8H5Br2F3 B113781 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene CAS No. 1214372-35-6

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Cat. No.: B113781
CAS No.: 1214372-35-6
M. Wt: 317.93 g/mol
InChI Key: MMEFOGIEJZDPAP-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-3-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding bromomethyl ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding trifluoromethylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substituted trifluoromethylbenzenes
  • Bromomethyl ketones
  • Carboxylic acids

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its role in the synthesis of novel therapeutic agents with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
  • 2-Bromo-1-(bromomethyl)-5-(trifluoromethyl)benzene
  • 2-Bromo-1-(bromomethyl)-6-(trifluoromethyl)benzene

Comparison: Compared to its analogs, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene exhibits unique reactivity due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning influences the compound’s electronic properties and steric effects, leading to distinct reaction pathways and product distributions.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFOGIEJZDPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628093
Record name 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214372-35-6
Record name 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(trifluoromethyl)benzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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